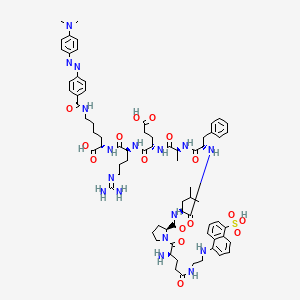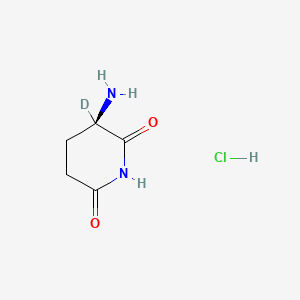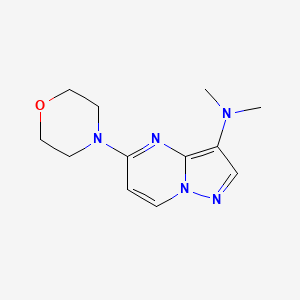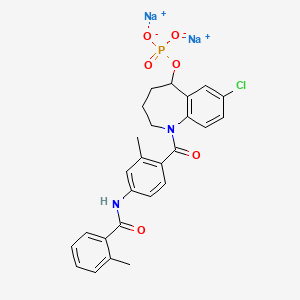
Pomalidomide-peg5-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide 4’-PEG5-azide: is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). It incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to a target protein ligand . This compound is primarily used in research and development for targeted protein degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG5-azide involves the conjugation of pomalidomide with a PEG5 linker and a terminal azide group. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable coupling agent.
Linker Attachment: The activated pomalidomide is then reacted with a PEG5 linker.
Azide Introduction: The terminal azide group is introduced to the PEG5 linker
Industrial Production Methods: The industrial production of Pomalidomide 4’-PEG5-azide follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide 4’-PEG5-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, forming stable triazole linkages with alkynes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the azide group.
Common Reagents and Conditions:
- **
Eigenschaften
Molekularformel |
C25H34N6O9 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N6O9/c26-30-28-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-27-19-3-1-2-18-22(19)25(35)31(24(18)34)20-4-5-21(32)29-23(20)33/h1-3,20,27H,4-17H2,(H,29,32,33) |
InChI-Schlüssel |
GQNYHWLPMGECRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)


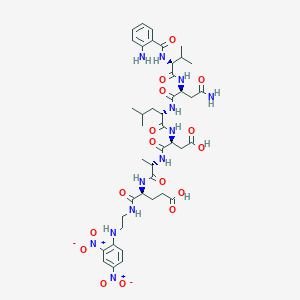
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

